molecular formula C6H15ClN4O2 B3025656 L-Arginine-d7 (hydrochloride) CAS No. 204244-77-9

L-Arginine-d7 (hydrochloride)

Cat. No.: B3025656
CAS No.: 204244-77-9
M. Wt: 217.70 g/mol
InChI Key: KWTQSFXGGICVPE-AHQNDZJWSA-N
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Description

L-Arginine-d7 is intended for use as an internal standard for the quantification of L-arginine by GC- or LC-MS. L-Arginine is an amino acid and a precursor of nitric oxide (NO). L-Arginine is a substrate for NO synthase that is oxidized to form NO and L-citrulline. It enhances NO release induced by bradykinin or A23187 in porcine aortic endothelial cells. L-Arginine (30 and 300 mg/kg, i.v.) induces dilation of pial arterioles and increases cerebral blood flow in normotensive and spontaneously hypertensive rats. It also reduces infarct size by 35 and 28% in normotensive and spontaneously hypertensive rats, respectively, following middle cerebral artery occlusion.

Mechanism of Action

Target of Action

L-Arginine-d7 (hydrochloride) primarily targets the nitric oxide synthase (NOS) enzymes and the pituitary gland . The NOS enzymes use L-Arginine as a substrate to produce nitric oxide (NO), a potent vasodilator . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .

Mode of Action

L-Arginine-d7 (hydrochloride) interacts with its targets by serving as a substrate for enzymatic reactions. In the case of NOS, L-Arginine is oxidized to form NO and L-citrulline . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .

Biochemical Pathways

L-Arginine-d7 (hydrochloride) is involved in several biochemical pathways. It serves as a substrate for the production of NO, a key player in the regulation of vascular tone and blood flow . Additionally, L-Arginine is involved in the urea cycle, where it is acted on by arginase to produce ornithine, which then enters polyamine biosynthesis .

Pharmacokinetics

L-Arginine-d7 (hydrochloride) is well absorbed and extensively metabolized in the liver and intestines . Following a 30g IV dose, the distribution volume is approximately 33 L/kg . The elimination of L-Arginine appears biphasic, with an initial rapid disappearance due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The absolute bioavailability of a single oral 10g dose of L-Arginine is approximately 20% .

Result of Action

The primary result of L-Arginine-d7 (hydrochloride) action is the production of NO, which causes blood vessels to open wider for improved blood flow . Additionally, it stimulates the release of growth hormone and prolactin from the pituitary gland . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .

Action Environment

The action of L-Arginine-d7 (hydrochloride) can be influenced by various environmental factors. For instance, in vitro studies of NOS indicate that the Km of the enzyme for L-Arginine is in the micromolar range, while the concentration of L-Arginine in endothelial cells and in plasma is in the millimolar range . This suggests that under physiological conditions, NOS is saturated with its L-Arginine substrate .

Biochemical Analysis

Biochemical Properties

L-Arginine-d7 (hydrochloride) is involved in several biochemical reactions. It serves as a substrate for nitric oxide synthase, which is oxidized to form nitric oxide and L-citrulline . Nitric oxide is a potent vasodilator that plays a crucial role in various physiological processes .

Cellular Effects

L-Arginine-d7 (hydrochloride) has significant effects on various types of cells and cellular processes. For instance, it enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Arginine-d7 (hydrochloride) involves its conversion to nitric oxide by the enzyme nitric oxide synthase . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Arginine-d7 (hydrochloride) can change over time. For example, in human endometrial RL95-2 cells, L-Arginine-d7 (hydrochloride) was found to increase cell proliferation at days 2 and 4 post-treatment .

Dosage Effects in Animal Models

In animal models, the effects of L-Arginine-d7 (hydrochloride) vary with different dosages. For instance, L-Arginine-d7 (hydrochloride) at doses of 30 and 300 mg/kg, intravenously, was found to induce dilation of pial arterioles and increase cerebral blood flow in normotensive and spontaneously hypertensive rats .

Metabolic Pathways

L-Arginine-d7 (hydrochloride) is involved in several metabolic pathways. It serves as a precursor for many molecules that are important for cellular physiology, including proline, glutamate, creatine, nitric oxide (NO), and polyamines .

Transport and Distribution

The transport and distribution of L-Arginine-d7 (hydrochloride) within cells and tissues are facilitated by transport proteins. For example, the plasma membrane solute transporter, CAT-1, and the arginine recycling enzyme, arginosuccinate lyase, co-localize with nitric oxide synthase and facilitate nitric oxide release .

Subcellular Localization

The subcellular localization of L-Arginine-d7 (hydrochloride) and its effects on activity or function are crucial. For instance, in endothelial cells, nitric oxide synthase, which uses L-Arginine-d7 (hydrochloride) as a substrate, is found in discrete intracellular locations, and its capacity to generate nitric oxide is heavily influenced by its localization inside the cell .

Properties

IUPAC Name

(2S)-2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-AHQNDZJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204244-77-9
Record name L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204244-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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